7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one
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Overview
Description
7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 2,3-dihydro-1H-inden-1-one. This compound is characterized by the presence of chlorine and iodine atoms attached to the indanone core structure. The indanone core is a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The halogen atoms confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves halogenation reactions starting from 2,3-dihydro-1H-inden-1-one. One common method involves the selective chlorination and iodination of the indanone core. The reaction conditions often include the use of halogenating agents such as chlorine gas or iodine in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled halogenation. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of various substituted indanone derivatives.
Oxidation Reactions: Formation of indanone ketones or carboxylic acids.
Reduction Reactions: Formation of indanol derivatives.
Scientific Research Applications
7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The halogen atoms can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without halogen substitutions.
7-Chloro-2,3-dihydro-1H-inden-1-one: A similar compound with only chlorine substitution.
4-Iodo-2,3-dihydro-1H-inden-1-one: A similar compound with only iodine substitution.
Uniqueness
7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H6ClIO |
---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
7-chloro-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 |
InChI Key |
DIVGOWWOCXRNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)I)Cl |
Origin of Product |
United States |
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